The compound (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol is a chemical entity that features a piperidine ring and a nitrophenyl group, which are significant in medicinal chemistry due to their potential biological activities. This compound falls under the category of organic compounds and is primarily studied for its pharmacological properties.
This compound can be synthesized through various organic reactions involving piperidine derivatives and nitrophenylmethanol precursors. The synthesis and characterization of related compounds have been documented in scientific literature, providing insights into its chemical behavior and potential applications in drug development.
The synthesis of (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts or protecting groups, as detailed in various studies on related compounds .
The molecular structure of (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol can be represented as follows:
This structure includes:
Key structural data includes:
The compound can participate in various chemical reactions, including:
Reactions involving this compound are often studied using techniques such as NMR spectroscopy and mass spectrometry to confirm product formation and purity .
The mechanism of action for (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of the piperidine ring suggests potential activity in modulating neurotransmitter systems, while the nitro group may enhance lipophilicity and receptor binding affinity.
Research indicates that similar compounds can act as inhibitors or modulators in various biological pathways, particularly in neurological contexts .
Characterization techniques such as X-ray crystallography and NMR spectroscopy provide critical insights into the structural integrity and purity of the compound .
(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol has potential applications in:
(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol (CAS: 791587-68-3) is a synthetically accessible small molecule integrating three pharmacologically significant motifs: a 4-methylpiperidine ring, a meta-nitrophenyl system, and a primary alcohol group. This molecular framework exhibits structural features prevalent in compounds targeting neurological disorders, oncology, and epigenetic modulation. The scaffold's significance lies in its modular design, enabling rational modifications to optimize target engagement, pharmacokinetics, and selectivity. Its synthesis typically involves reductive amination or nucleophilic substitution, yielding high-purity material (>95%) suitable for biological evaluation [6] [9].
The 4-methylpiperidine subunit is a privileged scaffold in CNS-active and anticancer agents due to its:
The 3-nitrophenyl group contributes:
Table 1: Key Molecular Properties of (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol
Property | Value/Descriptor | Pharmacological Relevance |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₃ | Balanced MW (~250 Da) for cellular permeability |
SMILES | OCC₁=CC=C(N₂CCC(C)CC₂)C(N⁺=O)=C₁ | Canonical representation for cheminformatics |
Hydrogen Bond Acceptors | 5 (N₂O₃) | Enhanced target binding capacity |
Hydrogen Bond Donors | 1 (OH) | Facilitates hydrophilic interactions |
Calculated log P | ~2.1 (estimated) | Optimal for membrane permeability |
The primary alcohol (–CH₂OH) is a critical pharmacophoric element:
In Alzheimer’s drug candidates, hydroxymethylpiperidine analogs demonstrate enhanced acetylcholinesterase (AChE) inhibition versus non-hydroxylated counterparts. Molecular docking reveals the alcohol forms hydrogen bonds with residues in AChE's peripheral anionic site (e.g., Tyr341), stabilizing ligand-enzyme complexes. This principle extends to (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol, where the alcohol’s position ortho to the nitro group creates a bifunctional pharmacophore [7].
Table 2: Bioactive Analogs Featuring Key Substituents
Compound Class | Core Scaffold | Documented Bioactivity | Structural Relationship |
---|---|---|---|
Benzofuran derivatives | 4-Nitrophenyl-benzofuran | Telomeric DNA binding & antiproliferation | Shared meta-nitrophenyl pharmacophore |
Hydroxymethylpiperidine hybrids | N-Benzyl-4-hydroxymethylpiperidine | Multitarget AChE inhibition (Alzheimer’s) | Shared piperidine-alcohol motif |
T-type Ca²⁺ antagonists | 4-Aminomethyl-4-fluoropiperidine | Calcium channel blockade (CNS disorders) | Piperidine ring bioisosteres |
Piperidine-nitrophenyl scaffolds exhibit affinity for multiple oncology-relevant targets:
Table 3: Molecular Targets of Piperidine-Containing Scaffolds
Target Class | Specific Target | Therapeutic Area | Mechanism of Action |
---|---|---|---|
Epigenetic enzymes | EZH2 (KMT) / KDM1A | Oncology | Inhibition of histone methylation dynamics |
Nucleic acid structures | Telomeric G-quadruplex DNA | Oncology (antiproliferative) | Stabilization leading to replicative senescence |
Ion channels | T-type CaV3.2 | Neurological disorders | Channel blockade modulating pain signaling |
Rational optimization of this scaffold employs:
Concluding Synthesis(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol represents a versatile scaffold with demonstrable relevance in epigenetic modulation and targeted oncology. Its trifunctional architecture allows systematic optimization via structure-activity relationship studies focused on: (1) bioisosteric piperidine replacements, (2) nitro group positioning, and (3) alcohol derivatization. Future work should prioritize synthesizing hybrid analogs fusing this scaffold with bioactive pharmacophores (e.g., benzofurans) to exploit multitarget mechanisms.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: